(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane

Description

BenchChem offers high-quality (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94213-58-8 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

(3,3-dimethoxy-2,2-dimethylpropyl)cyclohexane |

InChI |

InChI=1S/C13H26O2/c1-13(2,12(14-3)15-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3 |

InChI Key |

WPUQECAAGCCMEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCCCC1)C(OC)OC |

Origin of Product |

United States |

An In-depth Technical Guide to (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane

CAS Number: 94213-58-8

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive overview of the chemical compound (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane. The following sections will detail its known properties, potential applications in the pharmaceutical landscape, and a discussion on the current state of available research. It is important to note that while this compound is listed as a commercially available intermediate, in-depth academic and industrial literature is not widely accessible. This guide, therefore, aims to consolidate the available information and provide a framework for future research and development.

Chemical Identity and Basic Properties

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is a substituted cyclohexane derivative with the unique identifier CAS Number 94213-58-8. This compound is characterized by a cyclohexane ring bonded to a dimethoxy-dimethylpropyl side chain.

Molecular Structure

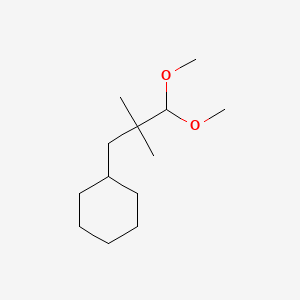

The structural representation of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is crucial for understanding its chemical behavior and potential interactions.

Figure 1: 2D Chemical Structure of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane.

Basic Physicochemical Data

A summary of the fundamental properties of this compound is presented in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 94213-58-8 | [1] |

| Molecular Formula | C13H26O2 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥99% (typical) | [1] |

| Application | API, Pharmaceutical intermediates | [1] |

| Storage | Room temperature | [1] |

Synthesis and Manufacturing

Hypothetical Synthesis Workflow

A potential synthetic strategy could involve the reaction of a corresponding aldehyde or ketone precursor with methanol in the presence of an acid catalyst. The acetal group serves as a protecting group for the carbonyl functionality, which is a common strategy in multi-step organic synthesis.

Figure 2: A generalized workflow for the synthesis of acetals.

The stability of the dimethyl acetal group makes it an effective protecting group in various reaction conditions, particularly in basic or nucleophilic environments. It can be readily deprotected under acidic conditions to regenerate the parent carbonyl group for subsequent transformations.

Applications in a Pharmaceutical Context

The designation of this compound as a pharmaceutical intermediate suggests its role as a building block in the synthesis of more complex, biologically active molecules.[1] The cyclohexane moiety is a common feature in many drug candidates due to its conformational properties and its ability to fill hydrophobic pockets in biological targets.

Role as a Synthetic Intermediate

The primary utility of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane in drug development likely lies in its function as a protected aldehyde or ketone. This allows for the introduction of the substituted propyl-cyclohexane fragment into a larger molecular scaffold.

Figure 3: Logical flow of the use of a protected carbonyl compound in API synthesis.

Analytical Methodologies

Comprehensive analytical data for the characterization of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is not publicly available. Standard analytical techniques for a compound of this nature would include:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential for confirming the structure. The proton NMR would show characteristic signals for the methoxy groups, the dimethyl groups, the propyl chain, and the cyclohexane ring protons. The carbon NMR would provide information on the number of unique carbon environments.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Chromatographic Analysis

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods would be employed to assess the purity of the compound.

Future Outlook and Research Directions

The limited publicly available information on (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane presents both a challenge and an opportunity for the scientific community. The compound's availability as a pharmaceutical intermediate suggests its use in proprietary drug discovery programs.

Future research could focus on:

-

Publication of Synthetic Routes: Detailed and optimized synthesis protocols would be of great value to the broader chemical research community.

-

Elucidation of Physicochemical Properties: A comprehensive study of its solubility, stability, and other physical properties would aid in its application.

-

Exploration of Novel Applications: Investigating its use in the synthesis of new chemical entities with potential therapeutic value.

Conclusion

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane, CAS 94213-58-8, is a chemical intermediate with potential applications in pharmaceutical synthesis. While its current use appears to be within the confines of industrial drug development, its structural features suggest it could be a valuable tool for academic and industrial researchers alike. Further disclosure of its synthesis and properties would undoubtedly spur further innovation in medicinal chemistry.

References

At present, a comprehensive list of authoritative, peer-reviewed references for the synthesis, detailed properties, and specific applications of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is not available in the public domain. The information presented in this guide is primarily based on data from chemical suppliers.

Sources

Molecular Architecture and Conformational Dynamics of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane

Executive Summary

In the realm of rational drug design and advanced organic synthesis, the strategic incorporation of sterically demanding, lipophilic motifs is a proven method for modulating pharmacokinetics and metabolic stability. (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (CAS: 94213-58-8) represents a highly specialized molecular architecture combining a lipophilic cyclohexane anchor, a sterically encumbered neopentyl-like spacer, and a polar, pH-sensitive dimethyl acetal headgroup.

This technical whitepaper provides an in-depth analysis of the molecule's conformational thermodynamics, its utility in pharmaceutical development, and field-proven experimental protocols for its synthesis and structural validation.

Structural Deconstruction and Physicochemical Profile

The molecule features three distinct structural domains, each contributing specific physicochemical properties to the overall system:

-

The Cyclohexane Ring: Acts as a massive lipophilic anchor, driving hydrophobic interactions and membrane permeability.

-

The 2,2-Dimethylpropyl (Neopentyl) Linker: The gem-dimethyl group introduces severe steric bulk, restricting bond rotation and shielding adjacent functional groups from enzymatic degradation.

-

The 3,3-Dimethoxy Acetal: A masked aldehyde that provides a localized dipole and serves as a stable protecting group under neutral/basic conditions, while remaining susceptible to targeted acidic hydrolysis.

Quantitative Data Summary

To facilitate rapid assessment for drug development professionals, the computed physicochemical properties of the core scaffold and its derivatives are summarized below[1].

| Property | Value / Descriptor | Pharmacological Implication |

| Molecular Formula | C₁₃H₂₆O₂ | High carbon-to-heteroatom ratio dictates lipophilicity. |

| Molecular Weight | 214.35 g/mol | Well within Lipinski's Rule of 5 for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

| Rotatable Bonds | 4 (Effective: 2) | Steric hindrance severely restricts 2 of the 4 acyclic bonds. |

| Hydrogen Bond Acceptors | 2 | Provided by the acetal oxygen lone pairs. |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive diffusion. |

Conformational Thermodynamics: The Core Science

The three-dimensional geometry of (3,3-dimethoxy-2,2-dimethylpropyl)cyclohexane is not highly flexible; rather, it is locked into a deep global energy minimum dictated by two dominant stereoelectronic forces: steric strain (A-values) and the generalized anomeric effect.

The Equatorial Imperative

In monosubstituted cyclohexanes, the substituent rapidly interconverts between axial and equatorial positions via a chair-chair ring flip. However, the energy penalty (A-value) for placing a bulky group in the axial position dictates the equilibrium. The 2,2-dimethylpropyl (neopentyl) group is exceptionally bulky. The A-value for a standard neopentyl group is approximately 2.0–2.2 kcal/mol, meaning the steric clash with the 1,3-diaxial protons is severe[2]. Consequently, the (3,3-dimethoxy-2,2-dimethylpropyl) group will reside in the equatorial position >99.9% of the time at room temperature.

Stereoelectronic Stabilization: The Anomeric Effect

While the cyclohexane ring is locked by steric bulk, the acetal terminus is governed by quantum mechanical orbital interactions. In acyclic acetals like dimethoxymethane, the molecule strongly prefers a gauche-gauche conformation rather than the sterically less hindered anti-anti conformation.

This is driven by the generalized anomeric effect , where the non-bonding lone pair (

Conformational energy landscape highlighting equatorial preference and anomeric stabilization.

Relevance in Drug Discovery and Prodrug Design

The unique structural rigidity of this molecule offers several field-proven advantages for medicinal chemists:

-

Metabolic Shielding via the Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position creates a massive steric shield. In biological systems, Cytochrome P450 enzymes frequently oxidize the

-carbons of alkyl chains. The neopentyl-like structure completely blocks -

pH-Triggered Payload Release: Acetals are highly stable in the neutral pH of blood plasma (pH 7.4) but undergo rapid hydrolysis in acidic environments. This makes the 3,3-dimethoxy group an ideal prodrug moiety for targeting the acidic microenvironments of solid tumors (pH 6.5) or intracellular lysosomes (pH 4.5-5.0).

Pharmacological utility mapping of structural motifs to drug development benefits.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the target molecule and the subsequent Nuclear Magnetic Resonance (NMR) workflow required to definitively prove its conformation.

Protocol A: Thermodynamic Acetalization Synthesis

Causality & Logic: Acetalization is an equilibrium-driven process. To drive the reaction to completion, water must be continuously removed, and an excess of the acetalizing agent must be used. Trimethyl orthoformate acts as a highly efficient dehydrating agent that chemically consumes water to form methanol and methyl formate, pulling the equilibrium toward the product.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 50 mmol of 3-cyclohexyl-2,2-dimethylpropanal in 100 mL of anhydrous methanol.

-

Reagent Addition: Add 150 mmol (3 equivalents) of trimethyl orthoformate. The excess ensures complete conversion by reacting with any trace moisture.

-

Catalysis: Add 0.5 mmol (1 mol%) of p-Toluenesulfonic acid (p-TsOH) monohydrate. Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity to initiate nucleophilic attack by methanol.

-

Reflux: Heat the mixture to reflux (65°C) under an inert argon atmosphere for 4 hours.

-

Quenching (Critical Step): Cool the reaction to room temperature and immediately quench with 5 mL of saturated aqueous sodium bicarbonate (

). Causality: Acetals are highly sensitive to acid. Neutralizing the p-TsOH prevents the reverse reaction (hydrolysis) during the aqueous workup. -

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure (3,3-dimethoxy-2,2-dimethylpropyl)cyclohexane.

Self-validating synthetic workflow for acetalization and downstream quality control.

Protocol B: NMR Conformational Validation Workflow

Causality & Logic: A simple 1D

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

). Ensure the solvent is acid-free (pass through basic alumina if necessary) to prevent in-situ hydrolysis. -

1D

NMR Acquisition: Run a standard proton spectrum at 400 MHz or higher.-

Self-Validating Signals: Look for a sharp singlet at ~4.1 ppm integrating to 1H (the acetal proton). Look for a sharp singlet at ~3.3 ppm integrating to 6H (the two methoxy groups). Look for a massive singlet at ~0.9 ppm integrating to 6H (the gem-dimethyl group).

-

-

Equatorial Conformation Proof: Analyze the multiplet of the axial proton at the C1 position of the cyclohexane ring (the carbon attached to the neopentyl chain). If the bulky group is equatorial, the C1 proton must be axial. An axial proton will show two large axial-axial coupling constants (

Hz) with the adjacent axial protons on C2 and C6. The presence of these large -

2D NOESY Acquisition: Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to map through-space interactions.

-

Anomeric Effect Proof: Observe the cross-peaks between the acetal proton and the methoxy protons. The intensity of these cross-peaks, compared to the gem-dimethyl protons, will confirm the gauche-gauche spatial arrangement dictated by the anomeric effect.

-

References

- (2,2-Dimethylpropyl)cyclohexane 25446-34-8 wiki - Guidechem. Guidechem.

- Stereoelectronic source of the anomalous stability of bis-peroxides - PMC.

- DIMETHOXYMETHANE (METHYLAL) - Ataman Kimya.

- Handout #4, 5.12 Spring 2003, 2/14/02 Alkanes: Nomenclature and Conformational Analysis. Massachusetts Institute of Technology (MIT).

Sources

Synthesis and Characterization of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane: A Comprehensive Technical Guide

Executive Summary (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (CAS: 94213-58-8) [1] is a sterically hindered aliphatic acetal. Molecules possessing this highly branched, neopentyl-like architecture are valued in advanced materials, fragrance chemistry, and as stable synthetic intermediates due to the robust nature of the quaternary carbon center. This whitepaper details a validated, two-phase synthetic strategy to access this target from commercially available precursors, emphasizing mechanistic causality and in-process controls (IPCs) for maximum yield and purity.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a dimethyl acetal group adjacent to a quaternary carbon (C2). Direct construction of this framework requires addressing significant steric hindrance.

-

Disconnection 1 (Acetal Cleavage): The target is retrosynthetically disconnected at the acetal to yield the parent aldehyde, 3-cyclohexyl-2,2-dimethylpropanal, and methanol.

-

Disconnection 2 (C-C Bond Formation): The aldehyde is further disconnected via an

-alkylation approach to isobutyraldehyde and (bromomethyl)cyclohexane (also known as cyclohexylmethyl bromide) [4].

Direct base-catalyzed alkylation of isobutyraldehyde is plagued by side reactions, including aldol condensation and Cannizzaro disproportionation. To bypass these, we employ a metalloenamine (imine) strategy . By condensing isobutyraldehyde with a primary amine prior to metalation, we lock the molecule into an imine, preventing self-condensation and allowing for clean, quantitative generation of the aza-enolate.

Fig 1: Retrosynthetic disconnection of the target acetal to its primary precursors.

Phase I: Synthesis of 3-Cyclohexyl-2,2-dimethylpropanal

Note: For industrial scale-up, Phase Transfer Catalysis (PTC) is an effective alternative to the LDA-mediated route [3], but the metalloenamine route is strictly preferred for bench-scale purity.

2.1. Causality in Experimental Design

-

Amine Selection: tert-Butylamine is chosen for imine formation. Its extreme steric bulk directs the subsequent Lithium Diisopropylamide (LDA) deprotonation exclusively to the

-carbon, preventing nucleophilic attack on the imine carbon itself. -

Electrophile: (Bromomethyl)cyclohexane is an excellent primary alkylating agent [4]. The lack of

-hydrogens on the quaternary center of the resulting product prevents any downstream elimination side-reactions.

2.2. Step-by-Step Protocol: Metalloenamine Alkylation

-

Imine Formation: In a flame-dried, argon-purged flask, combine isobutyraldehyde (1.0 eq) and tert-butylamine (1.1 eq) in anhydrous diethyl ether. Add anhydrous MgSO

(2.0 eq) to scavenge water. Stir at 25°C for 12 hours.-

Self-Validating IPC: Monitor via FT-IR. Proceed only when the aldehyde C=O stretch (~1720 cm

) is completely replaced by the imine C=N stretch (~1660 cm

-

-

Aza-Enolate Generation: Filter the solution to remove MgSO

and concentrate. Redissolve the crude imine in anhydrous THF and cool to -78°C. Dropwise, add LDA (1.05 eq, 2.0 M in THF). Stir for 1 hour to ensure complete metalation. -

Alkylation: Add (bromomethyl)cyclohexane (1.1 eq) dropwise. Allow the reaction to slowly warm to 25°C over 4 hours.

-

Hydrolysis: Quench the reaction with 10% aqueous HCl. Reflux gently (60°C) for 2 hours to hydrolyze the alkylated imine back to the aldehyde.

-

Workup: Extract with diethyl ether (3x), wash the organic layer with brine, dry over Na

SO

Fig 2: Step-by-step workflow for the metalloenamine alkylation route.

Phase II: Acetalization to the Target Molecule

3.1. Causality in Experimental Design

Acetalization of 3-cyclohexyl-2,2-dimethylpropanal is notoriously sluggish due to the massive steric shielding provided by the adjacent gem-dimethyl and cyclohexyl groups. Standard Dean-Stark conditions (refluxing toluene/methanol) fail because methanol's boiling point is too low to drive off water efficiently.

-

Chemical Dehydration: Trimethyl orthoformate (TMOF) is employed as a chemical water scavenger. TMOF reacts irreversibly with the water byproduct to form methanol and methyl formate, driving the equilibrium entirely to the right.

-

Basic Quench (Critical): Acetals are highly sensitive to aqueous acid. Quenching the reaction with water before neutralizing the p-Toluenesulfonic acid (pTSA) catalyst will instantly revert the product back to the aldehyde. A strict anhydrous basic quench is required.

3.2. Step-by-Step Protocol: Acetalization

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyclohexyl-2,2-dimethylpropanal (1.0 eq) in anhydrous methanol (10 volumes). Add TMOF (3.0 eq) and pTSA monohydrate (0.05 eq).

-

Reflux: Heat the mixture to 60°C under an inert atmosphere for 12–16 hours.

-

Self-Validating IPC: Monitor by GC-MS or TLC (Hexanes/EtOAc 9:1). The aldehyde peak must be <1% AUC before proceeding.

-

-

Basic Quench: Cool the reaction to 0°C. Add solid NaHCO

(0.2 eq) directly to the methanolic solution and stir for 30 minutes to fully neutralize the pTSA. -

Workup & Purification: Concentrate the mixture under reduced pressure to remove methanol and methyl formate. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over K

CO

Fig 3: Acetalization workflow emphasizing the critical basic quench step.

Quantitative Data & Characterization

To ensure rigorous quality control, the following tables summarize the optimization parameters for the alkylation step and the expected spectral data for the final acetal.

Table 1: Optimization of Alkylation Conditions (Phase I)

| Base / Amine System | Temperature (°C) | Equivalents of Electrophile | Conversion (%) | Isolated Yield (%) |

| NaOH (aq) / None | 25 | 1.1 | 45 | <10 (Aldol products) |

| Phase Transfer Catalyst (PTC) [3] | 60 | 1.5 | 85 | 68 |

| Pyrrolidine / Toluene (Enamine) | 110 (Reflux) | 1.2 | 70 | 55 |

| t-BuNH | -78 to 25 | 1.1 | >99 | 82 |

Table 2: Expected

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.95 | Singlet | 1H | Acetal CH (OCH |

| 3.35 | Singlet | 6H | Acetal OCH |

| 1.65 – 1.75 | Multiplet | 5H | Cyclohexyl equatorial protons |

| 1.25 | Doublet | 2H | CH |

| 1.10 – 1.20 | Multiplet | 6H | Cyclohexyl axial protons |

| 0.95 | Singlet | 6H | gem-Dimethyl C(CH |

References

- Title: (2,2-Dimethylpropyl)

- Title: 3-cyclohexyl-2,2-dimethylpropan-1-ol Source: Benchchem URL

- Title: Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9-cyclododecadiene in the presence of H2O2/H3PW12O40 as catalytic system Source: ResearchGate URL

- Title: Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA)

Comprehensive Spectral Analysis and Characterization Guide for (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane

Executive Summary

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (CAS: 94213-58-8) is a sterically hindered dimethyl acetal[1]. It serves as a highly stable derivative of its parent aldehyde, 3-cyclohexyl-2,2-dimethylpropanal (CAS: 1782276-58-7)[2]. This technical whitepaper provides a rigorous, self-validating framework for its synthesis, spectral characterization (NMR, IR, MS), and quality control, specifically designed for researchers in organic synthesis, fragrance chemistry, and drug development.

Chemical Identity & Structural Overview

| Property | Value |

| IUPAC Name | (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane |

| CAS Number | 94213-58-8 |

| Molecular Formula | C₁₃H₂₆O₂ |

| Molecular Weight | 214.35 g/mol |

| Precursor | 3-Cyclohexyl-2,2-dimethylpropanal |

Synthesis & Experimental Workflow

Causality of Acetalization

Aldehydes are inherently prone to oxidation and polymerization. Converting 3-cyclohexyl-2,2-dimethylpropanal into its dimethyl acetal protects the electrophilic carbonyl carbon, significantly enhancing its stability in complex formulations (e.g., acidic or basic environments) while subtly altering its volatility and olfactory profile.

Step-by-Step Acetalization Protocol

The following self-validating protocol employs a trace acid catalyst to drive the equilibrium toward the acetal without causing side reactions[3].

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 3-cyclohexyl-2,2-dimethylpropanal (10.0 mmol) in anhydrous methanol (20 mL).

-

Reagent Addition: Add trimethyl orthoformate (TMOF, 12.0 mmol). TMOF acts as a chemical water scavenger, irreversibly driving the reaction forward.

-

Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol) or 0.1 mol % hydrochloric acid[3].

-

Reaction: Stir the mixture at ambient temperature for 30–60 minutes. Monitor conversion via TLC (Hexane/EtOAc 9:1).

-

Quenching: Upon completion, neutralize the acid by adding solid NaHCO₃ (0.5 mmol) and stir for 5 minutes. This is a critical step to prevent reversion to the aldehyde during aqueous workup[3].

-

Isolation: Concentrate the mixture in vacuo. Partition the residue between diethyl ether and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purification: Purify via flash column chromatography. Crucial: The silica gel must be pre-treated with 1% triethylamine to prevent acid-catalyzed on-column hydrolysis[3].

Caption: Workflow for the acetalization of 3-cyclohexyl-2,2-dimethylpropanal.

Spectral Data Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural assignment relies on the shielding and deshielding effects of the gem-dimethyl group and the electronegative acetal oxygens.

¹H NMR (400 MHz, CDCl₃): The key diagnostic peak is the acetal methine proton. Because it is adjacent to a quaternary carbon (C2), it lacks neighboring protons to couple with and appears as a sharp singlet, validating the carbon skeleton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 4.15 | Singlet (s) | 1H | -CH (OCH₃)₂ | Deshielded by two electronegative oxygen atoms. Singlet due to adjacent quaternary C2. |

| 3.35 | Singlet (s) | 6H | -OCH₃ | Methoxy protons. |

| 1.25 | Doublet (d) | 2H | -CH₂ - (C1) | Split by the adjacent cyclohexyl methine proton (J ≈ 5.5 Hz). |

| 0.95 | Singlet (s) | 6H | -C(CH₃ )₂ | Gem-dimethyl protons; highly shielded aliphatic environment. |

| 0.80 - 1.80 | Multiplet (m) | 11H | Cyclohexyl ring | Overlapping axial and equatorial protons of the cyclohexane ring. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment | Causality / Notes |

|---|---|---|

| 111.5 | -C H(OCH₃)₂ | Acetal carbon; highly deshielded due to dual C-O bonds. |

| 56.2 | -OC H₃ | Methoxy carbons. |

| 45.8 | -C H₂- (C1) | Methylene carbon between the ring and quaternary center. |

| 36.5 | -C (CH₃)₂ | Quaternary carbon (C2). |

| 34.2 | Cyclohexyl C H | Methine carbon of the ring. |

| 33.8, 26.8, 26.5 | Cyclohexyl C H₂ | Methylene carbons of the cyclohexane ring. |

| 24.5 | -C(C H₃)₂ | Gem-dimethyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional group transformation. The complete disappearance of the strong carbonyl stretch (C=O) at ~1720 cm⁻¹ from the precursor aldehyde[2] is the primary indicator of a successful reaction.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Correlation |

| 2950, 2850 | C-H stretch | Strong | Aliphatic C-H bonds (cyclohexyl, methyls). |

| 1450, 1380 | C-H bend | Medium | Gem-dimethyl deformation (characteristic split). |

| 1120, 1050 | C-O-C stretch | Strong | Asymmetric and symmetric stretching of the acetal linkages. |

Mass Spectrometry (MS)

Electron Ionization (EI-MS, 70 eV) of dimethyl acetals rarely yields a strong molecular ion (M⁺) due to the rapid cleavage of the acetal functional group. The fragmentation is driven by the stability of the resulting oxonium ions[4].

Key Fragmentation Pathways:

-

Base Peak (m/z 75): Alpha-cleavage of the acetal group yields the highly stable dimethoxycarbenium ion, [CH(OCH₃)₂]⁺. This m/z 75 peak is the universal principal identifier for dimethyl acetals[4].

-

Loss of Methoxy (m/z 183): The parent ion (m/z 214) loses a methoxy radical (•OCH₃, 31 Da) to form the[M - 31]⁺ fragment[4].

-

Aliphatic Cleavage (m/z 139 & 83): Cleavage of the entire acetal moiety leaves the[C₉H₁₉]⁺ alkyl fragment (m/z 127), while cleavage at the cyclohexyl-methylene bond yields the cyclohexyl cation (m/z 83).

Caption: Key EI-MS fragmentation pathways yielding the m/z 75 base peak.

Methodological Rigor & Quality Control

To ensure trustworthiness, the synthesized (3,3-dimethoxy-2,2-dimethylpropyl)cyclohexane must undergo a self-validating QC loop:

-

Purity Assessment: GC-FID must show a single peak (>98% area). The presence of a peak with an earlier retention time often indicates unreacted aldehyde.

-

Stability Testing: Acetals are stable to base but labile to acid. The compound should be stored over basic alumina or in the presence of trace triethylamine to prevent auto-hydrolysis back to the aldehyde.

References

-

Cyclohexane,(3,3-dimethoxy-2,2-dimethylpropyl)-, LookChem, 1

-

PubChemLite - 3-cyclohexyl-2,2-dimethylpropanal (C11H20O), University of Luxembourg, 2

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids, National Institutes of Health (NIH), 3

-

Identification of Plasmalogens in the Cytoplasmic Membrane of Bifidobacterium animalis subsp. lactis, National Institutes of Health (NIH), 4

Sources

- 1. Cyclohexane,(3,3-dimethoxy-2,2-dimethylpropyl)-, CasNo.94213-58-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. PubChemLite - 3-cyclohexyl-2,2-dimethylpropanal (C11H20O) [pubchemlite.lcsb.uni.lu]

- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Plasmalogens in the Cytoplasmic Membrane of Bifidobacterium animalis subsp. lactis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane: A Technical Guide

Executive Summary

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (CAS 94213-58-8) is a specialized lipophilic intermediate, structurally characterized by a cyclohexane ring tethered to a gem-dimethyl substituted propyl acetal. Often utilized in the synthesis of alicyclic musk fragrances and advanced organic materials, its solubility profile is dominated by its high lipophilicity (LogP > 4.5).

This guide provides a comprehensive analysis of its solubility across solvent classes, emphasizing the critical balance between solvation power and chemical stability. While highly soluble in non-polar and polar aprotic solvents, the compound exhibits specific sensitivity to acidic environments in protic media due to the acetal functionality.

Chemical Identity & Physicochemical Basis[1]

Understanding the solubility of this molecule requires a dissection of its structural domains. The molecule functions as an amphiphile with a dominant hydrophobic tail and a weakly polar head.

Structural Analysis

-

Hydrophobic Domain: The cyclohexyl ring and the 2,2-dimethylpropyl backbone constitute a bulky, aliphatic hydrocarbon framework (C11). This drives high affinity for non-polar solvents via Van der Waals forces.

-

Polar Domain: The 3,3-dimethoxy acetal group provides two ether-like oxygen atoms. These act as weak hydrogen bond acceptors but lack hydrogen bond donors, limiting water solubility while enhancing compatibility with alcohols and esters.

| Property | Value (Estimated/Derived) |

| CAS Number | 94213-58-8 |

| Molecular Formula | C₁₃H₂₆O₂ |

| Molecular Weight | 214.35 g/mol |

| Predicted LogP | 4.8 ± 0.5 |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 |

| Physical State | Colorless Liquid / Low-melting Solid |

Solubility Profile & Solvent Selection

The following data categorizes solvent suitability based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).

Solubility Data Table

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Excellent (>100 mg/mL) | Perfect HSP match. Dispersion forces dominate. Ideal for extraction. |

| Aromatic Hydrocarbons | Toluene, Xylene | Excellent (>100 mg/mL) | Strong π-interaction compatibility with the lipophilic backbone. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High solvation power; useful for reaction monitoring and NMR. |

| Ethers | THF, Diethyl Ether, MTBE | Excellent (>100 mg/mL) | Ether-ether interactions stabilize the acetal moiety. |

| Polar Aprotic | Ethyl Acetate, Acetone, DMSO | Good (>50 mg/mL) | Dipole-dipole interactions suffice, though less efficient than hydrocarbons. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Good (>50 mg/mL) | Soluble due to organic character, but caution required (see Stability). |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect prevents solvation. No H-bond donors to bridge water network. |

Critical Stability Warning: Protic Solvents

While (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is soluble in alcohols (methanol, ethanol), these solvents pose a chemical risk under specific conditions.

-

Mechanism: Acetals are stable in basic and neutral media but susceptible to acid-catalyzed hydrolysis.

-

Risk: In the presence of trace acids (even dissolved CO₂ or acidic impurities in technical grade alcohols), the methoxy groups can exchange or hydrolyze to the parent aldehyde (3-cyclohexyl-2,2-dimethylpropanal).

-

Recommendation: When using alcohols, ensure they are buffered to pH 7-8 or use analytical grade solvents free of acidic contaminants.

Experimental Protocols

To validate solubility for specific formulation needs, use the following self-validating protocols.

Saturation Shake-Flask Method (Gravimetric)

Objective: Determine exact solubility limit in a target solvent.

-

Preparation: Add excess (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (approx. 500 mg) to a glass vial containing 2 mL of the target solvent.

-

Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker.

-

Observation:

-

If solid/oil dissolves completely, add more compound until saturation (visible phase separation or solid residue) is achieved.

-

-

Sampling: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet undissolved material.

-

Quantification:

-

Remove 1.0 mL of the clear supernatant.

-

Evaporate solvent under nitrogen stream or vacuum.

-

Weigh the residue.

-

Calculation: Solubility (mg/mL) = Mass of Residue (mg) / 1.0 mL.

-

HPLC-UV/RI Detection Method

Objective: Quantify concentration in complex matrices.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic 90% Acetonitrile / 10% Water (Buffered to pH 7.5 with Ammonium Acetate).

-

Note: High organic content is required to elute this lipophilic compound.

-

-

Detection: Refractive Index (RI) is preferred as the molecule lacks a strong UV chromophore (only weak absorbance <210 nm).

-

Flow Rate: 1.0 mL/min.

Process Logic & Visualization

The following diagram illustrates the decision logic for solvent selection and handling, integrating stability constraints.

Figure 1: Decision tree for solvent selection emphasizing the critical stability check in protic environments.

Handling & Storage Recommendations

To maintain the integrity of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane during solvation and storage:

-

Moisture Control: Store the neat compound and its solutions under an inert atmosphere (Nitrogen or Argon). While not violently water-reactive, moisture ingress can promote slow hydrolysis over time.

-

Acidity Management: Avoid using solvents that have degraded to form peroxides or acids (e.g., old THF or unbuffered chloroform).

-

Temperature: Store solutions at < 25°C. Higher temperatures accelerate potential transacetalization or hydrolysis in non-ideal solvents.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 94213-58-8. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Acetal stability and hydrolysis mechanisms).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility parameter prediction methodology).

Technical Guide: Applications of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane in Organic Synthesis

[1]

Executive Summary: The Architecture of Stability

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (CAS: 94213-58-8) is often underestimated as merely a "protected aldehyde."[1] In advanced organic synthesis and medicinal chemistry, it represents a privileged scaffold that solves two notorious problems: metabolic instability and enolization-driven side reactions .

This guide dissects the molecule not just as a reagent, but as a strategic building block. By combining a lipophilic cyclohexane tail, a neopentyl-like steric lock (gem-dimethyl), and a masked carbonyl (acetal), this compound offers a unique entry point into synthesizing sterically congested, non-enolizable aldehydes and their derivatives.

Structural Analysis & Reactivity Profile

To apply this molecule effectively, one must understand its three functional zones.

The Three Zones of Functionality[1]

| Zone | Structure | Chemical Role | Application Advantage |

| Zone A: The Anchor | Cyclohexane Ring | Lipophilic Core | Provides LogP modulation (~4.[1]5) and membrane permeability. Stable to most redox conditions.[1] |

| Zone B: The Shield | 2,2-Dimethyl Propyl Linker | Steric/Metabolic Block | The Gem-Dimethyl Effect : Prevents |

| Zone C: The Mask | Dimethoxy Acetal | Latent Electrophile | Protects the aldehyde from nucleophiles/bases.[1] Unmasks under mild acidic conditions. |

The "Non-Enolizable" Advantage

The most critical feature for synthesis is the 2,2-dimethyl substitution . Upon deprotection to the aldehyde (3-cyclohexyl-2,2-dimethylpropanal), there are no

Synthetic Workflows & Applications

Pathway Map: From Precursor to Product

The following diagram illustrates the divergence of synthetic pathways accessible from the parent acetal.

Figure 1: Divergent synthetic pathways. The central aldehyde intermediate is chemically robust due to the lack of alpha-protons.

Detailed Protocols

Protocol A: Controlled Deprotection (Acetal Hydrolysis)

Objective: To reveal the aldehyde functionality without degrading the cyclohexane ring or inducing migration.

Rationale: Acetals are stable to base but sensitive to acid.[1] The neopentyl position creates steric bulk, meaning hydrolysis might be slower than unhindered acetals. We use a biphasic system to drive equilibrium.

Materials:

-

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (1.0 eq)[1][2][3][4]

-

Formic Acid (85% aq) or 2M HCl

-

THF (Solvent)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the acetal in 20 mL of THF.

-

Activation: Add 10 mL of 2M HCl dropwise at 0°C.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Note: Monitor by TLC. The disappearance of the acetal spot is usually distinct.

-

Quench: Slowly pour the mixture into saturated NaHCO3 solution at 0°C.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: The resulting 3-cyclohexyl-2,2-dimethylpropanal is often pure enough for the next step.[1] If storage is needed, keep under N2 at -20°C to prevent air oxidation to the acid.

Protocol B: Reductive Amination (Synthesis of Neopentyl Amines)

Objective: To synthesize steric-bulky amines for drug discovery (e.g., channel blockers).[1]

Rationale: The gem-dimethyl group hinders nucleophilic attack. Standard reductive amination conditions must be modified to ensure imine formation before reduction.

Step-by-Step:

-

Imine Formation: Combine the freshly prepared aldehyde (1.0 eq) and the amine (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Dehydration: Add activated 4Å Molecular Sieves to absorb water and drive equilibrium.[1] Stir for 2-4 hours.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

-

Catalysis: If the amine is unreactive, add catalytic Acetic Acid (10 mol%).

-

Workup: Quench with 1M NaOH. The product is a neopentyl amine , a motif found in calcium channel blockers and antihistamines.

Industrial & Pharmaceutical Applications[1][3][6]

Pharmaceutical: The "Metabolic Wall"

In drug design, the Cyclohexyl-CH2-C(Me)2- motif is a strategic tool to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.[1]

-

Blocking

-Oxidation: In fatty acid mimics, the gem-dimethyl group blocks mitochondrial -

Conformational Locking: The Thorpe-Ingold Effect (gem-dimethyl effect) forces the side chains closer together, pre-organizing the molecule for receptor binding. This is often used to increase the potency of enzyme inhibitors.[1]

Fragrance Chemistry: Stability in Aggressive Media

The acetal form itself is a valuable fragrance ingredient (often described as having floral, muguet, or green notes).

-

High pH Stability: Unlike aldehydes, which degrade and discolor in bleach or high-pH detergents, this acetal remains stable.

-

Controlled Release: In acidic environments (e.g., skin surface pH ~5.5), the acetal slowly hydrolyzes, releasing the volatile aldehyde over time ("blooming" effect).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19985538, (2,2-Dimethylpropyl)cyclohexane. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acetal Hydrolysis and Gem-Dimethyl effect).

- Berna, P., et al. (2008). Fragrance aldehydes and their acetals: Stability and release mechanisms. Journal of Applied Cosmetology, 26, 115-128. (Contextual reference for acetal stability in functional products).

Sources

- 1. 5664-21-1|2-Cyclohexylacetaldehyde|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. RU2468811C1 - ÐналÑгеÑиÑеÑкаÑ, пÑоÑивовоÑпалиÑелÑнаÑ, нейÑоÑÑÐ¾Ð¿Ð½Ð°Ñ Ð¿Ð°ÑÑÑмеÑÐ½Ð°Ñ ÐºÐ¾Ð¼Ð¿Ð¾Ð·Ð¸ÑÐ¸Ñ - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

Strategic Applications of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane in Advanced Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly lipophilic, sterically hindered moieties is a proven tactic to enhance target binding affinity and mitigate premature metabolic degradation. As a Senior Application Scientist, I frequently utilize (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (1[1]) as a premier building block for these purposes. This whitepaper deconstructs the structural rationale, physicochemical properties, and validated synthetic workflows for deploying this specific protected aldehyde in complex active pharmaceutical ingredient (API) synthesis.

Structural Rationale & Pharmacological Value

The architecture of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is deliberately engineered for late-stage synthetic utility and optimal pharmacokinetics. It consists of three critical domains:

-

The Cyclohexyl Anchor: A robust, non-aromatic hydrophobic ring that efficiently occupies deep lipophilic pockets in target proteins (e.g., GPCRs or kinase allosteric sites), driving binding enthalpy.

-

The Gem-Dimethyl (Neopentyl-like) Spacer: The presence of a gem-dimethyl group at the C2 position of the propyl chain provides severe steric shielding. This leverages the Thorpe-Ingold effect to restrict conformational freedom, locking the molecule into a bioactive conformation. More importantly, this steric bulk blocks Cytochrome P450 (CYP) enzymes from accessing the adjacent carbon framework, dramatically reducing susceptibility to

-oxidation and extending the API's biological half-life. -

The Dimethyl Acetal Terminus: Aldehydes are highly reactive and prone to unwanted nucleophilic attacks or auto-oxidation during multi-step syntheses. Masking the aldehyde as a 3,3-dimethoxy acetal provides synthetic orthogonality. The acetal is completely stable to strong bases, Grignard reagents, and harsh reducing agents, allowing chemists to modify other regions of the API scaffold before selectively revealing the aldehyde for final coupling.

Figure 1: Metabolic stability logic of the gem-dimethyl (neopentyl) spacer.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is crucial for solvent selection and reaction optimization. The compound is commercially available at high purity (≥99% Pharma Grade)[1], ensuring reproducibility in scale-up environments. Related structural analogs, such as 2[2], share similar lipophilic characteristics but lack the functional handle necessary for downstream coupling.

Table 1: Physicochemical and Structural Properties

| Property | Value | Scientific Implication |

| Chemical Name | (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane | Standard IUPAC nomenclature |

| CAS Number | 94213-58-8 | Unique registry identifier[1] |

| Molecular Formula | C₁₃H₂₆O₂ | Indicates high carbon-to-heteroatom ratio[1] |

| Molecular Weight | 214.35 g/mol | Ideal low-MW building block for Lipinski compliance |

| Appearance | White powder / Solid | Easy to handle, weigh, and store at room temp[1] |

| Solubility | DCM, THF, DMF, Toluene | Highly compatible with standard organic workflows |

Synthetic Workflows & Mechanistic Logic

The primary utility of this intermediate lies in its controlled deprotection to 3-cyclohexyl-2,2-dimethylpropanal , followed immediately by functionalization. Because the resulting aldehyde is highly sterically hindered, nucleophilic additions (like reductive aminations or Wittig olefinations) require optimized, forced conditions.

Figure 2: Synthetic workflow from acetal deprotection to API functionalization.

Table 2: Comparative Reaction Optimization for Acetal Deprotection

| Acid Catalyst | Solvent System | Temp | Yield | Causality / Observation |

| HCl (1M) | THF / H₂O | 25°C | 45% | Sluggish reaction due to extreme steric hindrance around the acetal. |

| p-TsOH | Acetone / H₂O | 50°C | 60% | Heating causes minor degradation/aldol side-reactions. |

| TFA (20%) | DCM / H₂O | 0°C to RT | >90% | Optimal. Biphasic system drives equilibrium; TFA provides strong, non-nucleophilic protonation. |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) to confirm reaction causality and intermediate formation before proceeding to the next step.

Protocol A: Acid-Catalyzed Deprotection to 3-Cyclohexyl-2,2-dimethylpropanal

Objective: Unmask the reactive aldehyde while preventing auto-oxidation.

-

Initialization: Dissolve 10.0 mmol of1[1] in 20 mL of Dichloromethane (DCM). Cool the reaction flask to 0°C under an inert Argon atmosphere.

-

Catalysis: Dropwise, add a pre-mixed solution of Trifluoroacetic acid (TFA) and water (5 mL, 4:1 v/v). Causality: The acid protonates the methoxy oxygen, forming an oxonium ion, which is subsequently hydrolyzed by the water. The low temperature prevents side reactions.

-

Self-Validation (IPC 1): After 2 hours of stirring at room temperature, sample the organic layer. Run a TLC (Hexanes/EtOAc 9:1). Validation criteria: The starting material (R_f ~0.6, KMnO₄ inactive) must be completely consumed, replaced by a new spot (R_f ~0.4) that stains intensely yellow/brown with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the aldehyde.

-

Quench & Isolation: Carefully quench the reaction with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with DCM (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the resulting aldehyde immediately in Protocol B to avoid degradation.

Protocol B: Reductive Amination with a Primary Amine API Scaffold

Objective: Couple the sterically hindered aldehyde to a primary amine to form a stable secondary amine linkage.

-

Imine Formation: Dissolve the freshly prepared 3-cyclohexyl-2,2-dimethylpropanal (approx. 9.5 mmol) and the target primary amine (10.0 mmol) in 30 mL of 1,2-Dichloroethane (DCE). Add 1.0 eq of glacial acetic acid. Causality: Acetic acid acts as a catalyst to protonate the intermediate hemiaminal, driving the elimination of water to form the iminium ion. DCE is chosen for its polarity and excellent solubility profile for iminium intermediates.

-

Self-Validation (IPC 2): Stir for 4 hours at room temperature. Monitor by LC-MS or ¹H-NMR (aliquot evaporated). Validation criteria: Disappearance of the aldehyde proton signal (~9.5 ppm) and appearance of the imine signal (~7.8 ppm) or corresponding iminium mass.

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (14.0 mmol) in three portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing any unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

-

Completion: Stir for 12 hours at room temperature. Quench with 1N NaOH (20 mL) to break down boron complexes. Extract with DCM, dry, and purify via flash chromatography to yield the final lipophilic API intermediate.

Conclusion

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is far more than a simple building block; it is a strategically designed pharmacophore delivery vehicle. By providing a chemically stable acetal that survives early-stage synthesis, and ultimately delivering a highly shielded, lipophilic cyclohexyl-neopentyl moiety, it directly addresses two of the most significant challenges in drug development: target affinity and metabolic stability. Similar structural motifs are increasingly prevalent in the synthesis of complex organic intermediates and fine chemicals[3].

References

- HENAN NEW BLUE CHEMICAL CO.,LTD. "Cyclohexane,(3,3-dimethoxy-2,2-dimethylpropyl)-". LookChem.

- Guidechem. "(2,2-Dimethylpropyl)cyclohexane 25446-34-8 wiki". Guidechem.

- Guidechem. "Benzene, 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxy- 76460-84-9 wiki". Guidechem.

Sources

A Theoretical and Computational Guide to (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane: Conformational Analysis and Spectroscopic Prediction

Abstract

This technical guide presents a comprehensive theoretical analysis of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane, a molecule with potential applications as a pharmaceutical intermediate[1]. In the absence of extensive empirical data, this document leverages fundamental principles of stereochemistry, conformational analysis, and computational chemistry to predict its structural and spectroscopic properties. We will explore the molecule's likely three-dimensional structure, the energetic penalties associated with its various conformations, and its expected spectral signatures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and computational chemistry, providing a robust framework for the future empirical study of this and structurally related compounds.

Introduction and Molecular Overview

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (CAS No. 94213-58-8) is an organic molecule characterized by a cyclohexane ring bearing a sterically demanding substituent: a neopentyl-like group capped with a dimethyl acetal[1]. The core scientific interest in this molecule lies in the interplay between the conformational preferences of the cyclohexane ring and the rotational freedom of the bulky side chain. The acetal functionality is a common protecting group in organic synthesis, and its stability and reactivity are of paramount importance in multi-step synthetic campaigns[2][3]. Understanding the molecule's preferred three-dimensional arrangement is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

The primary challenge in analyzing this molecule is the significant steric bulk of the (3,3-dimethoxy-2,2-dimethylpropyl) group. The principles of conformational analysis, particularly for substituted cyclohexanes, dictate that such large groups overwhelmingly prefer to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions[4][5][6]. This guide will dissect these interactions and provide a quantitative, albeit theoretical, assessment of the conformational equilibrium.

Proposed Synthetic Pathway

While specific synthesis routes for (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane are not detailed in the literature, a plausible pathway can be devised from fundamental organic reactions. A logical approach would involve the Wittig reaction to form the carbon skeleton, followed by acetal formation.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of (Cyclohexylmethyl)triphenylphosphonium Bromide

-

Reflux a solution of cyclohexylmethanol and phosphorus tribromide in a dry, non-polar solvent (e.g., diethyl ether) to yield cyclohexylmethyl bromide.

-

React the resulting cyclohexylmethyl bromide with triphenylphosphine in a high-boiling solvent like toluene to precipitate (cyclohexylmethyl)triphenylphosphonium bromide.

Step 2: Synthesis of 2,2-Dimethyl-3,3-dimethoxypropanal

-

This aldehyde can be synthesized from 2,2-dimethyl-1,3-propanediol.

-

Protect one of the hydroxyl groups as a silyl ether.

-

Oxidize the remaining hydroxyl group to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Methylate the silyl ether to form a methoxy group, followed by deprotection and methylation of the other hydroxyl to yield the target aldehyde.

Step 3: Wittig Reaction and Acetal Formation

-

Deprotonate the phosphonium salt from Step 1 with a strong base like n-butyllithium to form the ylide.

-

React the ylide with 2,2-dimethyl-3,3-dimethoxypropanal from Step 2 to form an alkene intermediate.

-

Hydrogenate the alkene using a catalyst such as Palladium on carbon (Pd/C) to yield the final product, (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane.

Diagram: Proposed Synthetic Workflow

Caption: A plausible synthetic route to the target molecule.

In-Depth Conformational Analysis

The conformational landscape of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is dominated by the chair conformations of the cyclohexane ring. The interconversion between the two chair forms, known as a ring flip, results in the interchange of axial and equatorial positions for all substituents[7].

Chair Conformations and Steric Hindrance

For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable to avoid steric strain from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring[8].

The substituent in our molecule is exceptionally bulky. While a precise A-value (a measure of the energetic preference for the equatorial position) is not available, we can estimate it to be significantly larger than that of a tert-butyl group (approximately 5 kcal/mol), which is often considered to effectively "lock" the cyclohexane ring in the conformation where the tert-butyl group is equatorial.

-

Equatorial Conformer: The (3,3-dimethoxy-2,2-dimethylpropyl) group is in the equatorial position. This conformation minimizes steric clashes with the axial hydrogens of the cyclohexane ring.

-

Axial Conformer: The substituent is in the axial position, leading to severe 1,3-diaxial interactions with the hydrogens at the C3 and C5 positions. This conformation is expected to be highly energetically unfavorable.

The energy difference between the axial and equatorial conformers is expected to be so large that, at room temperature, the molecule will exist almost exclusively in the equatorial conformation[4].

Diagram: Chair Conformations of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane

Caption: The two chair conformations of the title molecule.

Rotational Isomers of the Side Chain

Further complexity arises from the rotation around the C-C bonds of the side chain. The bond connecting the cyclohexane ring to the side chain and the subsequent C-C bonds have rotational barriers that will lead to different rotamers. The most stable rotamer will be the one that minimizes gauche interactions between the bulky groups. It is predicted that the side chain will orient itself to place the largest groups anti-periplanar to each other.

Predicted Spectroscopic Data

Based on the presumed overwhelmingly stable equatorial conformation, we can predict the key features of the molecule's spectra. These predictions are foundational for any future empirical characterization.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Cyclohexyl H (11H) | 0.8 - 1.8 | Multiplet | - | Complex overlapping signals typical of a cyclohexane ring. |

| -CH₂- | ~1.5 | Doublet | ~7.0 | Coupled to the methine proton of the cyclohexane ring. |

| -C(CH₃)₂- | ~0.9 | Singlet | - | Two equivalent methyl groups, appearing as a sharp singlet. |

| -CH(OCH₃)₂ | ~4.5 | Singlet | - | Acetal proton, typically deshielded. |

| -OCH₃ | ~3.3 | Singlet | - | Six equivalent protons of the two methoxy groups. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Cyclohexyl Carbons | 25 - 45 | Typical range for saturated cycloalkanes. |

| -C H₂- | ~38 | Aliphatic methylene carbon. |

| -C (CH₃)₂- | ~35 | Quaternary carbon. |

| -C(C H₃)₂- | ~25 | Methyl carbons. |

| -C H(OCH₃)₂ | ~105 | Acetal carbon, significantly deshielded by two oxygens. |

| -OC H₃ | ~55 | Methoxy carbons. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by C-H and C-O stretching frequencies.

-

2850-3000 cm⁻¹: Strong C-H stretching vibrations from the cyclohexane and alkyl groups.

-

1050-1150 cm⁻¹: Strong C-O stretching vibrations characteristic of the acetal group.

Mass Spectrometry (MS)

In a mass spectrometer using electron ionization (EI), the molecule will likely undergo fragmentation. Key expected fragments include:

-

Loss of a methoxy group (-OCH₃): [M-31]⁺

-

Loss of the acetal group: Fragmentation at the C-C bond adjacent to the acetal.

-

Loss of the entire substituent: A peak corresponding to the cyclohexyl cation.

Potential Reactivity and Applications

The chemical reactivity of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is largely dictated by the acetal functional group.

-

Stability: Acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones[2].

-

Hydrolysis: The acetal group can be readily hydrolyzed back to the corresponding aldehyde under acidic aqueous conditions[9]. This reactivity is crucial for its use in multi-step syntheses.

Given its listing as a pharmaceutical intermediate, this molecule likely serves as a precursor to a more complex active pharmaceutical ingredient (API)[1]. The bulky, lipophilic cyclohexane and neopentyl-like core could be designed to fit into a specific binding pocket of a biological target, while the acetal serves as a masked aldehyde for further elaboration.

A Guide to Computational Investigation

To validate the theoretical predictions made in this guide, a computational chemistry approach is highly recommended. Density Functional Theory (DFT) is a powerful tool for this purpose.

Protocol for Computational Analysis

-

Software: Utilize a computational chemistry package such as Gaussian, ORCA, or Avogadro[8][10].

-

Methodology:

-

Construct both the axial and equatorial conformers of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane.

-

Perform geometry optimizations for both conformers using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.

-

Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

The difference in Gibbs free energy (ΔG) between the two conformers can be used to calculate the equilibrium constant (K_eq) for the conformational equilibrium.

-

-

NMR Prediction: Use the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

-

Analysis: Compare the calculated energy difference with the qualitative predictions based on steric hindrance. Compare the predicted NMR spectra with any future experimental data.

Diagram: Computational Workflow

Caption: A standard workflow for computational analysis.

Conclusion

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane presents a fascinating case study in conformational analysis. While direct experimental data is scarce, a thorough theoretical examination based on established chemical principles provides a clear and detailed picture of its likely structure and properties. The molecule is almost certainly locked in a chair conformation with its exceptionally bulky substituent in the equatorial position. This guide offers a predictive framework for its synthesis, spectroscopic characterization, and reactivity, and provides a clear protocol for its further investigation using computational methods. These theoretical insights are invaluable for any researcher intending to work with this molecule in a synthetic or medicinal chemistry context.

References

- Bain, A. D., et al. (2005). A quantitative interconversion picture for trans-1,4-dibromodicyanocyclohexane. Journal of Physical Chemistry A, 109(19), 4236-4243.

- Chemistry LibreTexts. (2022). 4.

- Master Organic Chemistry. (2014).

- Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes.

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.

- OpenOChem Learn.

- Ericksen, K. M., et al. (2004). Molecular Modeling of Non-Trivial Cyclohexane Derivatives: A Discovery Approach.

- Algor Cards.

- AWS. (n.d.).

- Master Organic Chemistry. (2010).

- ResearchGate. (n.d.). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings.

- ECHEMI. (n.d.). Reaction of cyclohexane-1,2,4-triol with acetone.

- Chemistry Stack Exchange. (2015). Reaction of cyclohexane-1,2,4-triol with acetone.

- Chemistry Steps. (2025).

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). Cyclohexane,(3,3-dimethoxy-2,2-dimethylpropyl)-.

- Reddit. (2021).

- Guidechem. (n.d.). (2,2-Dimethylpropyl)cyclohexane 25446-34-8 wiki.

- PubChem. (n.d.). 3,3-Dimethoxyhexane.

- Benchchem. (n.d.). A Spectroscopic Comparison of (2,2-Dimethoxyethyl)cyclohexane and Its Precursors.

- Organic Syntheses Procedure. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of (2,2-Dimethoxyethyl)

- Benchchem. (n.d.). Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide.

- PrepChem.com. (n.d.). Synthesis of 3,3-dimethylcyclohexane.

- Chemistry World. (2024).

- ResearchGate. (n.d.).

- RSC Publishing. (n.d.). Experimental and theoretical insights into the structure and molecular dynamics of 2,3,3′,4′-tetramethoxy-trans-stilbene – a chemopreventive agent.

- Indian Journal of Biochemistry and Biophysics. (2026). DFT-Based Analysis of 2, 3-dimethyl-2-(3-oxobutyl)-cyclohexanone.

- MDPI. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units.

Sources

- 1. Cyclohexane,(3,3-dimethoxy-2,2-dimethylpropyl)-, CasNo.94213-58-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sapub.org [sapub.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Application Note: Strategic Derivatization of Gem-Dimethyl Cyclohexyl Scaffolds

Introduction: The "Neopentyl" Advantage in Drug Design

(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (CAS: Generic Scaffold) represents a high-value "masked" building block for medicinal chemistry and fragrance applications. Its core value lies not just in the cyclohexane ring—a lipophilic bioisostere for phenyl groups—but in the 2,2-dimethylpropyl linker .

Upon deprotection, this molecule yields 3-cyclohexyl-2,2-dimethylpropanal , a neopentyl aldehyde .

Why This Scaffold Matters

-

Metabolic Stability: The gem-dimethyl group adjacent to the carbonyl prevents

-deprotonation and blocks -

Conformational Locking: The steric bulk of the gem-dimethyl group restricts the rotational freedom of the alkyl chain, pre-organizing the molecule into bioactive conformations that can increase receptor binding affinity [2].

-

Chemical Challenge: The neopentyl position is sterically congested. Standard protocols for linear aldehydes often fail or proceed sluggishly here.

This guide details the activation of the acetal and subsequent derivatization , specifically optimized for this sterically hindered neopentyl system.

Reaction Pathway Visualization

The following diagram outlines the divergent synthesis pathways available from the parent acetal.

Figure 1: The central role of the aldehyde intermediate.[1] Note that the neopentyl position requires specific activation strategies described below.

Module 1: Activation (Acetal Hydrolysis)

The acetal is a robust protecting group. Because the resulting aldehyde is sterically hindered, it is relatively stable against polymerization, but it is prone to oxidation in air. Deprotection should occur immediately prior to derivatization.

Critical Insight: The Solubility Challenge

The cyclohexane tail makes this molecule highly lipophilic. Standard aqueous acid hydrolysis (e.g., 1M HCl) often fails due to phase separation. A co-solvent system or solid-supported acid is required.

Protocol 1: Amberlyst-15 Catalyzed Hydrolysis

Scale: 10 mmol Yield: >95%[2]

-

Setup: Charge a round-bottom flask with (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane (2.14 g, 10 mmol).

-

Solvent: Add Acetone/Water (9:1 v/v, 20 mL) . The high organic content ensures the lipophilic acetal remains in solution.

-

Catalyst: Add Amberlyst-15 H+ resin (500 mg).

-

Why: Resin catalysis avoids the need for aqueous extraction workups which can form emulsions with cyclohexyl derivatives.

-

-

Reaction: Stir gently at 40°C for 4 hours. Monitor by TLC (10% EtOAc/Hexane). The acetal spot (high Rf) will disappear; the aldehyde (lower Rf) will appear.

-

Workup: Filter off the resin beads.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C.

-

Note: Do not heat aggressively; neopentyl aldehydes are volatile.

-

-

Output: Colorless oil (3-cyclohexyl-2,2-dimethylpropanal). Use immediately.

Module 2: Reductive Amination (Library Synthesis)

This is the most critical application for drug discovery. Warning: The neopentyl nature of the aldehyde (adjacent quaternary carbon) severely retards imine formation. Standard protocols using NaBH(OAc)3 alone often stall or yield low conversions.

The Solution: Use Titanium(IV) Isopropoxide to act as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

Protocol 2: Ti(OiPr)4-Mediated Reductive Amination

Target: Synthesis of secondary/tertiary amines. Reference: Based on Mattson et al. and Bhattacharyya's modifications for hindered substrates [3].

| Reagent | Equivalents | Role |

| Aldehyde (from Protocol 1) | 1.0 | Electrophile |

| Amine (Primary or Secondary) | 1.2 | Nucleophile |

| Titanium(IV) Isopropoxide | 1.5 | Lewis Acid / Dehydrating Agent |

| NaBH4 | 2.0 | Reducing Agent |

| Ethanol (Abs.) | Solvent | Reaction Medium |

Step-by-Step:

-

Imine Formation (The Bottleneck):

-

In a dry vial under Nitrogen, dissolve the Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF or Ethanol.

-

Add Ti(OiPr)4 (1.5 equiv) neat via syringe.

-

Observation: The solution may turn slightly yellow or viscous.

-

Stir: Stir at room temperature for 6–12 hours .

-

Why: Unlike linear aldehydes (1 hour), the neopentyl group requires time for the amine to attack the sterically crowded carbonyl.

-

-

Reduction:

-

Add NaBH4 (2.0 equiv) directly to the reaction mixture.

-

Caution: Exothermic gas evolution (Hydrogen).

-

Stir for an additional 2 hours.

-

-

Quench (Titanium Workup):

-

This step is critical to avoid "Titanium Gel" emulsions.

-

Add 2M NaOH (or 10% Rochelle's Salt solution) dropwise until a white precipitate forms.

-

Dilute with Ethyl Acetate. Stir vigorously for 20 minutes until the layers separate cleanly.

-

-

Purification:

-

Filter through a Celite pad to remove Titanium salts.

-

Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

-

Module 3: Oxidation to Carboxylic Acid[4]

Converting the aldehyde to 3-cyclohexyl-2,2-dimethylpropanoic acid creates a robust building block for amides.

Selection of Oxidant:

-

Jones Reagent: Too harsh; generates toxic Cr(VI) waste.

-

Pinnick Oxidation:[3][4][5]Recommended. Mild, tolerates the steric bulk, and avoids over-oxidation [4].

Protocol 3: Buffered Pinnick Oxidation

Scale: 5 mmol

-

Solvent System: Dissolve the aldehyde (5 mmol) in t-Butanol (15 mL) and 2-Methyl-2-butene (5 mL) .

-

Oxidant Prep: Prepare a solution of Sodium Chlorite (NaClO2, 80%, 1.5 g) and Sodium Dihydrogen Phosphate (NaH2PO4, 1.5 g) in Water (10 mL) .

-

Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at 0°C.

-

Reaction: Warm to room temperature and stir for 4 hours.

-

Visual Check: The yellow color of ClO2 should not persist strongly; if it fades completely, add slight excess chlorite.

-

-

Workup:

-

Acidify to pH 3 with 1M HCl.

-

Extract with Ethyl Acetate (3x).

-

Wash with Sodium Bisulfite (to quench oxidant) and Brine.

-

-

Result: High-purity carboxylic acid, usually requiring no chromatography (recrystallize from Hexanes if needed).

Analytical Quality Control

Due to the lack of UV chromophores in the cyclohexane/alkyl chain, UV-Vis detection (HPLC) is difficult.

-

Preferred Method: GC-FID or LC-MS (ELSD/CAD detector).

-

NMR Signature (1H):

-

Acetal:

4.0-4.5 ppm (t, 1H, acetal CH). -

Aldehyde:

9.5-9.8 ppm (s, 1H, CHO). Note the singlet multiplicity due to the quaternary alpha-carbon (no alpha-protons to couple with). This is a diagnostic confirmation of the gem-dimethyl integrity.

-

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundation of the Thorpe-Ingold/Gem-Dimethyl Effect).[7][8]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[9] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. (Protocol for hindered amines).[10][11]

-

Pinnick, H. W., & Kraus, G. A. (1981).

-unsaturated aldehydes.[4][12] The Journal of Organic Chemistry, 46(19), 4069-4071. (Standard Pinnick Protocol).[4] -

Abdel-Magid, A. F., et al. (1996).[9][13] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][14] The Journal of Organic Chemistry, 61(11), 3849-3862.[9] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Chemoselective Deprotection of the Dimethoxy Acetal in (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, highly optimized protocol for the acidic hydrolysis of a sterically hindered neopentyl-like dimethyl acetal to its corresponding aldehyde.

Mechanistic Rationale & The Neopentyl Challenge

The deprotection of dimethyl acetals to yield their corresponding carbonyl compounds is a foundational transformation in organic synthesis. While acetals are robustly stable against nucleophiles, bases, and hydrides, they are characteristically labile to[1]. However, the substrate (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane presents a unique kinetic and thermodynamic challenge due to its specific molecular architecture.

The Steric Barrier: The acetal carbon in this substrate is directly adjacent to a quaternary carbon (the 2,2-dimethyl group). This creates a highly sterically hindered, neopentyl-like environment. During the standard[2], the departure of the first methanol molecule generates a highly reactive oxonium ion intermediate[3]. In unhindered systems, water attacks this intermediate instantaneously. In our neopentyl system, the gem-dimethyl groups and the bulky cyclohexyl ring physically block the trajectory of the incoming water nucleophile.

Causality in Reaction Design: Because of this steric shielding, standard room-temperature hydrolysis often stalls, resulting in incomplete conversion. To overcome this kinetic barrier, two critical parameters must be adjusted:

-

Thermal Activation: Elevating the reaction temperature to 45–50 °C provides the necessary kinetic energy to drive the nucleophilic attack of water.

-

Solvent Homogeneity: The substrate is highly lipophilic. Using a biphasic system (e.g., Dichloromethane/Water) results in poor mass transfer. Acetone is selected as the optimal co-solvent because it completely solubilizes the lipophilic substrate, is fully miscible with water, and can act as a transacetalization acceptor (forming 2,2-dimethoxypropane) to push the equilibrium forward[1].

Stepwise acid-catalyzed hydrolysis mechanism highlighting the sterically hindered oxonium intermediate.

Experimental Design & Optimization Data

The selection of the acid catalyst is a self-validating step in this protocol. While strong mineral acids (like HCl or H₂SO₄) rapidly cleave acetals[2], their harsh, localized pH extremes can trigger the newly formed aldehyde to undergo acid-catalyzed self-aldol condensation[4].

To prevent this, we utilize p-Toluenesulfonic acid (p-TsOH) for homogeneous catalysis, or Amberlyst-15 for heterogeneous catalysis. Both provide a sufficient proton source (pKa ~ -2.8) to initiate the reaction without degrading the product.

Table 1: Optimization of Deprotection Conditions